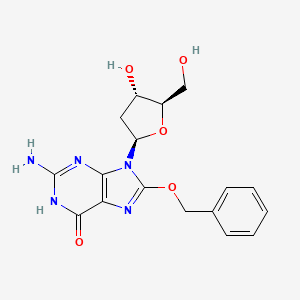

8-Benzyloxy-2'-deoxyguanosine

Description

Structure

3D Structure

Properties

CAS No. |

96964-90-8 |

|---|---|

Molecular Formula |

C17H19N5O5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |

InChI |

InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)/t10?,11-,12-/m1/s1 |

InChI Key |

AMEUNRVTNJBDJN-PQDIPPBSSA-N |

SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |

Isomeric SMILES |

C1[C@@H](O[C@@H](C1O)CO)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4 |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |

Synonyms |

2’-Deoxy-8-(phenylmethoxy)guanosine |

Origin of Product |

United States |

Biochemical Roles and Molecular Mechanisms of 8 Benzyloxy 2 Deoxyguanosine

Investigation of Influence on Nucleic Acid Synthesis Processes

The incorporation of 8-Benzyloxy-2'-deoxyguanosine into nucleic acid chains has been shown to significantly impact their synthesis and stability. As a purine (B94841) nucleoside analog, it can interfere with the normal processes of DNA and RNA synthesis. medchemexpress.com Its primary mechanism of action involves its potential incorporation into DNA, where the bulky benzyloxy group can cause steric hindrance and disrupt the normal B-form DNA structure. This alteration can affect the activity and fidelity of DNA polymerases, potentially leading to the inhibition of DNA synthesis.

Studies on related 8-substituted purine nucleosides have demonstrated that such modifications can destabilize the DNA duplex. The presence of a bulky group at the 8-position favors the syn conformation of the N-glycosidic bond, in contrast to the anti conformation typically required for standard Watson-Crick base pairing in a DNA duplex. plos.orgnih.gov This conformational preference can hinder proper base pairing and disrupt the helical structure, thereby affecting replication and transcription processes. plos.orgnih.gov

Research on the incorporation of 8-benzyloxyguanosine into RNA duplexes has shown a significant decrease in their thermodynamic stability. plos.orgnih.govscienceopen.com The melting temperature (TM) of RNA duplexes containing this modified nucleoside was found to be substantially lower than that of unmodified RNA, indicating a destabilizing effect. nih.govscienceopen.com This destabilization is attributed to the steric clash of the benzyloxy group, which also reduces the ability to discriminate against mismatches during hybridization. plos.orgnih.govscienceopen.com

Mechanistic Studies of Interactions with Viral Replication Machinery

Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases. nih.gov These analogs, once inside a cell, are converted to their triphosphate form and then compete with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by the viral polymerase. nih.govuga.edu The incorporation of the analog can lead to chain termination or introduce mutations, thereby halting viral replication. nih.gov

While specific studies detailing the direct interaction of this compound with viral replication machinery are not extensively documented in the provided search results, the general mechanism for nucleoside analogs provides a framework for its potential action. As a modified guanosine (B1672433) analog, its triphosphate derivative could act as a substrate for viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases. nih.govfrontiersin.orgmdpi.com The bulky benzyloxy group could then interfere with the polymerase's function, either by preventing further elongation of the nucleic acid chain or by disrupting the enzyme's active site. nih.gov For instance, some nucleoside analogs exhibit a delayed chain termination effect. nih.gov

Furthermore, the structural modifications of nucleoside analogs can influence their recognition and processing by viral polymerases, sometimes leading to a higher affinity for the viral enzyme over host cell polymerases, which is a key determinant of selective toxicity. uga.edunih.gov The investigation of 4'-ethynyl nucleoside analogs has shown potent activity against various drug-resistant HIV variants, highlighting the potential of modified nucleosides in overcoming viral resistance. nih.gov

Modulation of Cellular Processes in Model Systems

Exploration of Nucleoside Analog Activity in Cell Proliferation Models

Purine nucleoside analogs are known to possess broad antitumor activity, particularly against lymphoid malignancies. medchemexpress.com The antiproliferative properties of 8-substituted purine nucleosides, including those similar to this compound, have been observed in various cancer cell lines. plos.orgnih.gov These compounds can interfere with cellular processes essential for proliferation, such as nucleic acid synthesis and repair.

The mechanism behind the antiproliferative effects of these analogs often involves their incorporation into DNA, leading to cellular stress and the activation of cell cycle checkpoints. The presence of the modified base can be recognized by the cell's DNA damage response system, which may halt cell division to allow for repair or, if the damage is too extensive, trigger programmed cell death.

| Compound Family | Observed Effect | Affected Cell Lines (Examples) | Potential Mechanism |

|---|---|---|---|

| 8-Substituted Purine Nucleosides | Anti-proliferative | Multiple Myeloma, Leukemia | Induction of apoptosis |

Effects on Induction of Programmed Cell Death in Research Contexts

A significant aspect of the biological activity of 8-substituted purine nucleosides is their ability to induce apoptosis, or programmed cell death, in cancer cells. plos.orgnih.gov The anticancer mechanisms of purine nucleoside analogs often rely on the induction of apoptosis. medchemexpress.commedchemexpress.eu

The introduction of a modified nucleoside like this compound into a cell can trigger apoptotic pathways through various mechanisms. Its incorporation into DNA can be interpreted as a form of genotoxic stress, leading to the activation of the intrinsic apoptotic pathway. This pathway involves the mitochondria and the activation of a cascade of enzymes called caspases. anygenes.com

Caspases are central to the execution of apoptosis. anygenes.com Initiator caspases, such as caspase-8 and caspase-9, are activated in response to pro-apoptotic signals. anygenes.com These, in turn, activate executioner caspases, like caspase-3, which are responsible for cleaving key cellular proteins and dismantling the cell. anygenes.comwikipedia.org Studies on related compounds suggest that modifications at the C-8 position can enhance these pro-apoptotic properties. The mechanism can involve the activation of caspases, loss of mitochondrial transmembrane potential, and characteristic morphological changes associated with apoptosis.

| Apoptotic Pathway Component | Role in Programmed Cell Death | Potential Influence of 8-Substituted Purine Nucleosides |

|---|---|---|

| Caspase-8 | Initiator caspase in the extrinsic pathway. anygenes.com Can also cross-talk with the intrinsic pathway. nih.govembopress.org | Activation may be triggered by cellular stress induced by the nucleoside analog. |

| Caspase-9 | Initiator caspase in the intrinsic (mitochondrial) pathway. anygenes.com | Activated by the release of cytochrome c from mitochondria in response to DNA damage. |

| Caspase-3 | Executioner caspase, cleaves various cellular substrates. wikipedia.org | Activated by initiator caspases, leading to the final stages of apoptosis. |

| Bcl-2 Family Proteins | Regulate mitochondrial outer membrane permeabilization. nih.gov | The balance between pro- and anti-apoptotic Bcl-2 family members can be shifted by the cellular stress caused by the analog. |

Role as a Purine Nucleoside Analog in Perturbing Biochemical Pathways

As a purine nucleoside analog, this compound has the potential to perturb various biochemical pathways beyond nucleic acid synthesis. plos.orgcymitquimica.commedchemexpress.com Its structural similarity to 2'-deoxyguanosine (B1662781) allows it to be recognized by enzymes involved in purine metabolism, but the bulky 8-benzyloxy group can alter or inhibit the normal enzymatic reactions. medchemexpress.com

This can lead to the accumulation of abnormal metabolites or the depletion of essential molecules, disrupting cellular homeostasis. For example, the compound can serve as a precursor in the synthesis of other modified nucleosides, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), a biomarker for oxidative DNA damage. evitachem.comnih.govrivm.nl The enzymatic or chemical conversion of this compound can thus be used to study the pathways of oxidative stress and DNA repair. evitachem.com

The perturbation of biochemical pathways by nucleoside analogs is a key aspect of their therapeutic and research applications. By interfering with specific enzymes or metabolic routes, these compounds can selectively target diseased cells or elucidate the function of particular proteins and pathways.

Interactions with Nucleic Acids Dna and Rna

Thermodynamic Stability of Modified DNA and RNA Duplexes

The incorporation of 8-Benzyloxy-2'-deoxyguanosine into DNA and RNA duplexes has a significant impact on their thermodynamic stability, primarily through destabilization.

Impact on Melting Temperatures (Tm)

Melting temperature (Tm) is a direct measure of the stability of a nucleic acid duplex. Studies have consistently shown that the introduction of this compound leads to a substantial decrease in the Tm of both DNA and RNA duplexes. plos.orgnih.gov For instance, in RNA duplexes, the presence of this modified nucleoside can lower the Tm by as much as 16°C. plos.org This destabilizing effect is more pronounced than that observed with a smaller 8-position substituent like a methoxy (B1213986) group. plos.org

Conformational Changes Induced in Nucleic Acid Structures

The preference for the syn conformation induced by this compound can lead to significant alterations in the global structure of nucleic acids.

Stabilization of Non-B Conformations (e.g., Z-DNA)

The stabilization of the syn conformation is a hallmark of Z-DNA, a left-handed helical form of DNA. Purine (B94841) nucleotides in Z-DNA alternate in syn and anti conformations. Consequently, the incorporation of 8-substituted purines, which favor the syn conformation, has been shown to stabilize the Z-DNA form. plos.orgresearchgate.net For example, the bromination of poly(dG-dC), which results in 8-bromo-2'-deoxyguanosine (B1139848), a related 8-substituted purine, effectively stabilizes the Z-DNA structure even under low-salt conditions. researchgate.netacs.org This suggests that this compound would similarly promote the transition from the canonical right-handed B-form to the left-handed Z-form.

Stereochemical Implications for Helix Geometry

The presence of this compound introduces significant stereochemical constraints that alter the geometry of the nucleic acid helix. The bulky benzyloxy group perturbs the regular helical parameters, including base pair stacking and twist angles. plos.orgnih.gov While circular dichroism (CD) spectra of RNA duplexes containing 8-benzyloxyguanosine still show patterns typical of A-form geometry, the significant thermodynamic destabilization indicates localized structural distortions. plos.orgnih.gov These distortions can affect the binding of proteins and other molecules that recognize specific DNA or RNA conformations.

Analysis of Base Pairing Fidelity and Mismatch Discrimination

The presence of this compound (bxG) within an RNA duplex has been shown to decrease the fidelity of base pairing. plos.org The bulky benzyloxy group introduces steric hindrance, which not only destabilizes the duplex but also reduces the ability to discriminate between correct and incorrect base pairs. plos.org

Studies on RNA duplexes containing bxG have demonstrated a significant reduction in melting temperature (Tm), indicating decreased thermodynamic stability. plos.orgnih.gov This destabilization is a consequence of the energetic cost associated with accommodating the bulky substituent, which favors a syn conformation of the N-glycosidic bond, a conformation not typically found in standard Watson-Crick base pairing within an A-form RNA helix. plos.orgnih.gov

Furthermore, the presence of bxG has been observed to lower the discrimination against mismatched base pairs. plos.orgnih.gov For instance, the Tm difference between a correctly paired bxG-C and mismatched pairs is smaller compared to the Tm differences in unmodified RNA duplexes. plos.org Interestingly, a bxG-A mismatch was found to be surprisingly stable, even more so than the complementary bxG-C pair in one study, highlighting the significant alteration of base pairing rules by this modification. plos.orgnih.gov

Table 1: Thermodynamic Parameters for RNA Duplexes Containing 8-Benzyloxyguanosine (bxG)

| Duplex Composition | ΔG°₃₇ (kcal/mol) | Tₘ (°C) |

|---|---|---|

| Unmodified | ||

| G-C | -12.5 | 52.3 |

| G-A Mismatch | -7.55 | 32.8 |

| G-G Mismatch | -8.32 | 37.1 |

| G-U Mismatch | -9.43 | 41.5 |

| bxG-Modified | ||

| bxG-C | -8.0 | 36.3 |

| bxG-A Mismatch | -8.4 | 40.2 |

| bxG-G Mismatch | -6.8 | 32.1 |

| bxG-U Mismatch | -7.4 | 33.8 |

Data sourced from studies on the hybridization properties of RNA containing 8-benzyloxyguanosine. plos.orgnih.gov

Methods for Studying this compound Incorporation into DNA and RNA Strands

The study of this compound incorporation into nucleic acids involves a combination of chemical synthesis, oligonucleotide production, and biophysical analysis techniques.

Synthesis of this compound Phosphoramidite (B1245037): The journey to incorporating bxG into DNA or RNA begins with its chemical synthesis. A common route involves the bromination of 2'-deoxyguanosine (B1662781) at the C8 position, followed by a nucleophilic substitution reaction with benzyl (B1604629) alcohol in the presence of a base like sodium hydride. nih.gov The resulting this compound is then converted into its phosphoramidite derivative. plos.orgnih.gov This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group. nih.gov The phosphoramidite is the key building block for automated solid-phase oligonucleotide synthesis. plos.orgnih.gov

Oligonucleotide Synthesis: Once the this compound phosphoramidite is prepared, it can be incorporated into desired DNA or RNA sequences using a standard automated DNA/RNA synthesizer. plos.orgnih.govnih.gov This process utilizes phosphoramidite chemistry to sequentially add nucleotides to a growing chain on a solid support. plos.orgnih.gov

Primer Extension Assays: To study the enzymatic incorporation of 8-benzyloxy-dGTP (the triphosphate form of the nucleoside) by DNA polymerases, primer extension assays are employed. nih.gov These experiments typically involve a template strand (either DNA or RNA), a shorter primer strand, a DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs), including the modified 8-benzyloxy-dGTP. nih.gov By analyzing the products of the reaction, researchers can determine the efficiency and fidelity with which the polymerase incorporates the modified nucleotide opposite different template bases. nih.gov

Steady-State Kinetics: To obtain more quantitative data on the incorporation of 8-benzyloxy-dGTP, steady-state kinetic analyses are performed. nih.gov These experiments measure the kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), for the incorporation of the modified nucleotide. nih.gov This allows for a direct comparison of the efficiency of incorporation of 8-benzyloxy-dGTP with that of the natural dGTP.

UV-Vis Melting Analysis: The thermodynamic stability of DNA and RNA duplexes containing this compound is commonly assessed using UV-Vis melting analysis. plos.orgnih.gov This technique involves monitoring the absorbance of a nucleic acid solution at 260 nm as the temperature is gradually increased. plos.orgnih.gov The melting temperature (Tm), the temperature at which half of the duplex strands have dissociated, is determined from the resulting melting curve. plos.orgnih.gov This provides a measure of the duplex stability.

X-ray Crystallography and NMR Spectroscopy: For high-resolution structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. nih.gov These techniques can provide detailed atomic-level insights into the conformation of the this compound residue within the nucleic acid duplex and its interactions with neighboring bases. nih.gov

Enzymatic Recognition and Processing of 8 Benzyloxy 2 Deoxyguanosine and Its Metabolites

Interaction with DNA Polymerases and Implications for Replication Fidelity

The incorporation of 8-Benzyloxy-2'-deoxyguanosine into DNA can mimic oxidative damage, making it a valuable tool for investigating DNA repair mechanisms. Its presence can lead to mutations and other genetic alterations, thereby influencing the fidelity of DNA replication. Purine (B94841) nucleoside analogs, as a class, are known to exert their biological effects, including antitumor activity, through mechanisms that often involve the inhibition of DNA synthesis. medchemexpress.com

While specific kinetic data for the incorporation of this compound by various DNA polymerases is not extensively detailed in the provided search results, the behavior of the structurally related and highly studied oxidized nucleoside, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), offers valuable insights. nih.gov DNA polymerases from different families exhibit varied efficiencies and specificities when bypassing 8-oxo-dG lesions. nih.gov For instance, Family X DNA polymerases, such as Pol β, Pol λ, and Pol µ, can accommodate the 8-oxo-dG lesion without major distortions to the DNA or the protein, although each does so in a unique manner. nih.gov The dual coding potential of 8-oxo-dG allows it to pair with both cytosine and adenine (B156593), creating a challenge for maintaining replication fidelity. nih.gov

Studies on DNA polymerase λ (Pol λ) have shown that specific amino acid residues within the dNTP binding pocket, namely Ala510 and Asn513, are crucial in determining the selectivity for incorporating 8-oxo-dGMP. nih.gov These residues influence whether the oxidized nucleotide is incorporated opposite adenine or cytosine. nih.gov Given the structural similarity, it is plausible that the bulky benzyloxy group of this compound would also be subject to discrimination by specific residues within the active sites of DNA polymerases, thereby affecting its incorporation efficiency and fidelity.

For example, N2-(p-n-butylphenyl)-2'-deoxyguanosine 5'-triphosphate has been shown to be a potent inhibitor of yeast DNA polymerase I, with an I50 of 0.3 µM, while being less effective against DNA polymerase III (I50 = 80 µM). nih.gov This demonstrates that modifications to the guanine (B1146940) base can lead to differential inhibition of various polymerases. The bulky benzyloxy group of this compound likely hinders the correct positioning of the nucleotide within the polymerase active site, which could lead to an inhibition of the polymerase's catalytic activity. This inhibitory effect is a key aspect of the biological activity of many purine nucleoside analogs. medchemexpress.com

Substrate Specificity Studies

Pathways of Nucleoside Phosphorylation and Dephosphorylation

For a nucleoside analog like this compound to be incorporated into DNA or to interact with enzymes like MTH1, it must first be phosphorylated to its mono-, di-, and triphosphate forms. nih.gov Conversely, dephosphorylation pathways are involved in the degradation and clearance of these modified nucleosides. nih.gov

The phosphorylation of nucleosides is carried out by a series of kinases. acs.org For instance, 8-oxo-dG can be taken up by cells and subsequently phosphorylated to its mono-, di-, and triphosphate derivatives. nih.gov However, the efficiency of these phosphorylation steps can be highly dependent on the specific nucleoside analog. In the case of 8-oxo-dGMP, it cannot be further rephosphorylated by guanylate kinase, which effectively removes it from the pathway leading to DNA incorporation. nih.gov

Dephosphorylation is also a key metabolic process. 8-oxo-dGMP is a preferred substrate for a specific nucleotidase that degrades it to the deoxynucleoside form, facilitating its excretion from the cell. nih.gov This process is an important part of the cellular defense against the accumulation of potentially harmful modified nucleotides. nih.gov Acyclic nucleoside phosphonates, which are resistant to enzymatic dephosphorylation due to the replacement of the phosphate (B84403) ester linkage with a more stable phosphonate (B1237965) group, have been developed to overcome this metabolic hurdle. frontiersin.org

The synthesis of prodrugs of nucleoside monophosphates, such as the bis(POM) or bis(SATE) derivatives, represents a strategy to bypass the initial, often inefficient, phosphorylation step and deliver the monophosphate form directly into the cell. acs.org

Studies on Purine Nucleoside Phosphorylase (PNP) Involvement

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of N-glycosidic bonds in purine nucleosides to generate the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. wikipedia.orgrcsb.org Due to its central role in purine metabolism, the interaction of PNP with modified nucleosides, such as 8-substituted guanosine (B1672433) analogs, is of significant interest. These interactions can range from inhibition of the enzyme to the analog acting as a substrate.

Currently, dedicated studies focusing specifically on the enzymatic recognition and processing of this compound by Purine Nucleoside Phosphorylase are not extensively available in publicly accessible scientific literature. However, research on other 8-substituted guanosine derivatives provides a framework for understanding the potential interactions.

Research on Related 8-Substituted Guanosine Analogs and PNP

Studies on various 8-substituted guanosine analogs have demonstrated that modifications at the C8 position of the purine ring can significantly influence their interaction with PNP. For instance, compounds like 8-aminoguanosine (B66056) and a series of 8-amino-9-substituted guanines have been identified as potent inhibitors of human PNP. nih.govashpublications.orgnih.gov The inhibitory activity of these compounds underscores the sensitivity of the enzyme's active site to substitutions at this position.

In contrast, other research has shown that some 8-substituted analogs can act as substrates for PNP. A notable example is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage. Studies have confirmed that 8-oxodG undergoes phosphorolysis by human PNP to yield the free nucleobase 8-oxoGua. nih.gov This indicates that the enzyme can accommodate and process certain substitutions at the 8-position.

Some 8-hydroxy and 8-amino derivatives have been described as slow-reacting substrates rather than true inhibitors of PNP. unimi.it The nature of the substituent at the 8-position—its size, electronic properties, and steric bulk—is a critical determinant of whether the analog will act as an inhibitor, a substrate, or not interact with the enzyme at all. The benzyloxy group in this compound is relatively bulky, which could sterically hinder its binding to the PNP active site.

Potential Implications for this compound

While direct experimental data is lacking, the existing research on other 8-substituted analogs allows for informed hypotheses regarding this compound. The large benzyloxy group might position it as an inhibitor rather than a substrate, similar to other bulky 8-substituted analogs. However, without empirical data from enzymatic assays, this remains speculative.

Further research, including kinetic studies and structural analysis of the enzyme-ligand complex, would be necessary to elucidate the precise nature of the interaction between this compound and Purine Nucleoside Phosphorylase.

Table of Compound-Enzyme Interactions

The following table summarizes the interactions of various 8-substituted guanosine analogs with Purine Nucleoside Phosphorylase, based on available research.

| Compound | Interaction with PNP | Reference |

| 8-Aminoguanosine | Inhibitor | nih.govashpublications.orgnih.gov |

| 8-Amino-9-(2-thienylmethyl)guanine | Potent Inhibitor | nih.gov |

| 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG) | Substrate | nih.gov |

| 8-Iodoguanosine | Inhibitor | ashpublications.org |

This table is generated based on findings with related compounds and does not include direct data for this compound due to a lack of specific studies.

Applications of 8 Benzyloxy 2 Deoxyguanosine As a Research Tool and Molecular Probe

Development as Building Blocks for Modified Nucleic Acid Synthesis

8-Benzyloxy-2'-deoxyguanosine is primarily utilized as a synthetic intermediate and building block for the creation of modified oligonucleotides. evitachem.com Its synthesis typically begins with the bromination of 2'-deoxyguanosine (B1662781) to form 8-bromo-2'-deoxyguanosine (B1139848). evitachem.com This intermediate is then reacted with benzyl (B1604629) alcohol to substitute the bromine atom with a benzyloxy group. evitachem.com

For incorporation into DNA strands using automated solid-phase synthesis, the 5'-hydroxyl group of this compound is protected with a 4,4'-dimethoxytrityl (DMT) group. The subsequent phosphitylation of the 3'-hydroxyl group yields the corresponding phosphoramidite (B1245037) monomer. This phosphoramidite can then be used in standard oligonucleotide synthesizers. nih.gov The benzyloxy group itself can serve as a protecting group, which can be later removed through catalytic hydrogenation to generate 8-oxo-2'-deoxyguanosine (also known as 8-hydroxy-2'-deoxyguanosine), a significant product of oxidative DNA damage. nih.govopenrepository.com This controlled generation allows for the site-specific introduction of this lesion into DNA sequences.

The synthesis process requires careful control of conditions, particularly the exclusion of water, to prevent unwanted side reactions and ensure high yields of the desired phosphoramidite. nih.gov The stability of oligonucleotides containing this compound is also noteworthy, as they exhibit increased resistance to degradation by exonucleases.

Molecular Probes for Investigating DNA-Protein and RNA-Protein Interactions

Chemically modified nucleic acids, including those containing this compound, are powerful tools for studying the intricate interactions between nucleic acids and proteins. nih.govplos.org The bulky benzyloxy group at the 8-position can act as a structural probe, influencing the local conformation of the nucleic acid and thereby affecting protein binding. nih.gov

By incorporating this compound into specific sites within a DNA or RNA sequence, researchers can investigate how structural alterations in the nucleic acid impact the binding affinity and specificity of proteins such as transcription factors, polymerases, and repair enzymes. nih.gov These studies are crucial for understanding the mechanisms of gene regulation, DNA replication, and DNA repair. The altered conformation induced by the modification can either enhance or hinder protein binding, providing valuable insights into the recognition motifs and structural requirements for these interactions.

Tools for Studying Nucleic Acid Structure and Dynamics

The introduction of a bulky substituent at the 8-position of a purine (B94841), such as the benzyloxy group in this compound, has a significant impact on the conformational dynamics of the N-glycosidic bond. nih.govplos.org This bond, which connects the nucleobase to the sugar moiety, can adopt either a syn or anti conformation. In standard B-form DNA, the anti conformation is predominant. However, the steric hindrance from the benzyloxy group favors the syn conformation. nih.govscienceopen.com

This conformational preference makes this compound a valuable tool for studying non-canonical DNA structures like Z-DNA and G-quadruplexes, where the syn conformation is more prevalent. plos.orgresearchgate.net For instance, the incorporation of 8-substituted purines has been shown to stabilize the Z-DNA form. plos.orgresearchgate.net

Table 1: Impact of 8-Substituted Guanosines on RNA Duplex Stability

| Modification | Change in Free Energy (ΔΔG°37 in kcal/mol) | Reference |

| 8-methoxyguanosine | 1.87 | nih.gov |

| 8-benzyloxyguanosine | Destabilizing | plos.orgscienceopen.com |

| 8-bromoguanosine | 2.36 | nih.gov |

This table summarizes the destabilizing effect of different 8-position modifications on the thermodynamic stability of RNA duplexes.

Reagents for Generating and Studying Oxidative DNA Damage Products

This compound serves as a key precursor for the synthesis of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a major product of oxidative DNA damage. evitachem.comnih.gov Reactive oxygen species (ROS) in the cell can damage DNA, and the formation of 8-oxo-dG is a common and well-studied lesion. nih.govfocusbiomolecules.com This lesion is mutagenic and is implicated in various diseases, including cancer. evitachem.com

The synthesis of oligonucleotides containing 8-oxo-dG at a specific position is crucial for studying the mechanisms of DNA repair and the effects of this lesion on DNA replication and transcription. By using this compound phosphoramidite in oligonucleotide synthesis, researchers can introduce the benzyloxy-modified base at the desired location. Subsequent removal of the benzyl group by catalytic hydrogenation yields the target oligonucleotide containing 8-oxo-dG. nih.gov This method provides a reliable way to generate substrates for biochemical assays involving DNA repair enzymes and polymerases. biosyn.com

The ability to create DNA strands with a site-specific 8-oxo-dG lesion allows for detailed in vitro studies of how this damage is recognized and repaired by cellular machinery. biosyn.com It also enables investigation into the mutagenic potential of 8-oxo-dG during DNA replication.

Contribution to Understanding Random Mutagenesis Mechanisms

The incorporation of modified nucleosides that can lead to mutations is a valuable strategy for studying mutagenesis. 8-oxo-dG, which is readily generated from this compound, is known to be mutagenic. evitachem.com During DNA replication, 8-oxo-dG can mispair with adenine (B156593), leading to G-to-T transversion mutations. trilinkbiotech.com

By incorporating 8-oxo-dGTP, the triphosphate form of the nucleoside, into PCR reactions, researchers can induce random mutagenesis. trilinkbiotech.com This technique allows for the creation of a library of mutated genes, which can then be screened for desired properties. The use of this compound as a precursor to 8-oxo-dG facilitates the production of the necessary reagents for these studies. evitachem.com Understanding the mechanisms of how lesions like 8-oxo-dG lead to mutations is fundamental to our knowledge of carcinogenesis and genetic diseases. evitachem.com

In Vitro Assays for Biochemical and Enzymatic Characterization

Oligonucleotides containing this compound or its derivative, 8-oxo-dG, are essential tools for a variety of in vitro assays aimed at characterizing the biochemical and enzymatic processes involving DNA. These modified oligonucleotides serve as substrates or probes in assays for:

DNA Repair Enzymes: Assays using DNA containing site-specific 8-oxo-dG are used to identify and characterize enzymes involved in base excision repair (BER), the primary pathway for removing this type of damage. biosyn.comresearchgate.net

DNA Polymerases: Researchers use templates containing 8-oxo-dG to study the fidelity of DNA polymerases and to understand how these enzymes bypass or incorporate nucleotides opposite the lesion.

Nucleic Acid Hybridization: The altered stability of duplexes containing this compound is studied through melting temperature (Tm) analysis in hybridization assays. nih.govplos.org

Biomarker Detection: While this compound itself is not a biomarker, its use in synthesizing standards for 8-oxo-dG is critical for the development and validation of assays that measure oxidative stress in biological samples. nih.goveuropeanreview.org High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive method for quantifying 8-oxo-dG in DNA and biological fluids. nih.gov

These in vitro assays provide detailed mechanistic insights into fundamental cellular processes and are crucial for drug discovery and diagnostics.

Future Research Directions

Elucidation of Detailed Molecular Interaction Architectures

A primary driver for the use of C8-substituted nucleosides is their profound influence on the conformation of the glycosidic bond, which dictates the orientation of the base relative to the sugar. rsc.orgnih.gov Bulky substituents at the C8 position create steric hindrance with the sugar-phosphate backbone, favoring the syn conformation over the more common anti conformation seen in canonical B-DNA. rsc.orgmdpi.com This conformational shift is a key factor in the propensity of these modified nucleosides to induce alternative DNA structures, most notably Z-DNA. rsc.orgmdpi.com

Future research should focus on high-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, to delineate the precise atomic interactions of 8-benzyloxy-2'-deoxyguanosine and other C8-analogs within various nucleic acid contexts. Investigating how these modifications influence the hydration patterns and ionic environment around the DNA helix will be crucial. Understanding these detailed molecular architectures will provide a more complete picture of how C8-substituents modulate DNA topology and their recognition by cellular machinery. For instance, NMR spectroscopy has already been instrumental in showing that a C8-dG adduct can induce a base-displaced intercalated conformation where the modified guanine (B1146940) shifts to a syn conformation. nih.gov

Development of Advanced Synthetic Methodologies for Site-Specific Modifications

The ability to incorporate modified nucleosides like this compound at specific sites within an oligonucleotide is paramount for their use as molecular probes. nih.gov Current methods primarily rely on phosphoramidite (B1245037) chemistry for solid-phase DNA synthesis. nih.govbaseclick.eu While effective, there is a continuous need for more advanced and efficient synthetic strategies.

Future efforts should be directed towards the development of novel synthetic routes that offer higher yields, greater versatility, and are amenable to a wider range of functional groups at the C8 position. mdpi.com This includes exploring new palladium-catalyzed cross-coupling reactions and other metal-mediated transformations for direct arylation or alkylation of the C8 position of guanosine (B1672433). mdpi.com Furthermore, the development of post-synthetic modification techniques, where a reactive handle is incorporated into the DNA which can then be "clicked" to a variety of molecules, offers a powerful approach for creating a diverse library of modified oligonucleotides. baseclick.eulumiprobe.com Such advancements will facilitate the creation of complex, functionally diverse DNA and RNA constructs for a broad array of applications.

Application in High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) methodologies offer a powerful platform to rapidly assess the biological effects of a vast number of compounds. plos.org Incorporating C8-substituted nucleosides, including this compound, into HTS assays could provide significant insights into various cellular processes. For instance, oligonucleotides containing these modifications can be used as substrates to screen for inhibitors of DNA repair enzymes or to identify proteins that specifically recognize altered DNA structures like Z-DNA. rsc.orgplos.org

Future research could involve designing fluorescently labeled oligonucleotides with C8-modifications for use in fluorescence polarization or FRET-based HTS assays. researchgate.net These assays could be used to screen for small molecules that either enhance or disrupt the binding of proteins to these modified DNA sequences. Such screens could uncover novel drug candidates that target DNA damage response pathways or modulate gene expression by influencing DNA conformation. plos.orgnih.gov

Exploration of Novel Biochemical Pathways Influenced by C8-Substituted Nucleosides

The biological consequences of C8-guanine modifications extend beyond simple structural perturbations. These adducts can be formed by carcinogenic compounds and are implicated in mutagenesis. rsc.orgoup.com For example, the related compound 8-oxoguanine, a product of oxidative DNA damage, is a well-established pro-mutagenic lesion that can lead to G to T transversions. nih.govnih.gov

Future investigations should aim to unravel the complex biochemical pathways that are influenced by the presence of C8-substituted nucleosides. This includes studying their effects on DNA replication, transcription, and repair. Researchers can utilize site-specifically modified oligonucleotides to probe the fidelity and efficiency of various DNA polymerases when encountering these lesions. Furthermore, exploring how the cellular machinery, such as the base excision repair (BER) pathway, recognizes and processes these adducts will be critical. uoguelph.ca It has been proposed that the induction of cell proliferation by some C8-substituted guanosines could open new perspectives in understanding free radical-mediated carcinogenesis. nih.gov

Integration with Biophysical Techniques for Comprehensive Structural-Functional Correlations

A holistic understanding of the impact of C8-substituted nucleosides requires the integration of multiple biophysical techniques. While structural methods provide a static snapshot, techniques like fluorescence spectroscopy, circular dichroism (CD), and thermal denaturation studies offer dynamic and thermodynamic information. researchgate.netnih.gov

Future research should focus on combining these approaches to build comprehensive structure-function relationships. For example, C8-heteroaryl-2'-deoxyguanosine adducts that are fluorescent can act as built-in probes to monitor local DNA conformation and dynamics. researchgate.net By correlating changes in fluorescence with structural data from NMR or crystallography, a more complete model of how these adducts influence DNA behavior can be constructed. researchgate.net Investigating the thermal stability of DNA duplexes containing this compound and other analogs provides crucial data on their impact on helix stability, which has been shown to be destabilizing in RNA duplexes. nih.gov These integrated biophysical studies will be invaluable for designing modified nucleic acids with predictable properties for various applications in nanotechnology and diagnostics.

Q & A

Basic Research Questions

How is 8-hydroxy-2'-deoxyguanosine synthesized from 2'-deoxyguanosine, and what are its primary applications in biochemical research?

8-OHdG is synthesized via oxidative damage to 2'-deoxyguanosine (dG) by reactive oxygen species (ROS) or chemical oxidants. Experimental protocols often involve hydroxyl radical generation systems (e.g., Fenton reactions) or enzymatic oxidation. The compound is a critical biomarker for studying oxidative stress in DNA repair mechanisms, carcinogenesis, and aging . Applications include:

- Biochemical assays: Quantifying oxidative DNA damage in cells or tissues.

- Therapeutic research: Evaluating the efficacy of antioxidants in mitigating DNA damage .

Table 1: Common Synthesis Methods for 8-OHdG

What methodological approaches are used to detect and quantify 8-OHdG in biological samples?

Key techniques include:

- Chromatography:

- HPLC-EC (High-Performance Liquid Chromatography with Electrochemical Detection): Provides high sensitivity (detection limit: ~0.1 fmol) but requires rigorous sample preparation to avoid artifactual oxidation .

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers superior specificity and accuracy, minimizing false positives from matrix interference .

- Immunoassays: ELISA kits are rapid but prone to overestimation due to cross-reactivity with similar epitopes (e.g., 8-oxo-dG in urine) .

Methodological Recommendations:

- Use antioxidant preservatives (e.g., TEMPO) during sample workup to prevent dG oxidation .

- Validate results with two orthogonal techniques (e.g., HPLC-EC + LC-MS/MS) .

Why is 8-OHdG considered a reliable biomarker for oxidative stress and carcinogenesis?

8-OHdG is a stable lesion formed when ROS attack the C8 position of deoxyguanosine in DNA. Its urinary excretion reflects both oxidative damage and repair activity, making it a systemic biomarker. Elevated 8-OHdG levels correlate with:

- Cancer risk: Increased adduct levels in lung, liver, and bladder cancer patients .

- Aging: Accumulation in rat liver, kidney, and intestinal DNA with age .

- Environmental exposures: Asbestos, heavy metals, and polycyclic aromatic hydrocarbons .

Advanced Research Questions

How do structural tautomerisms and ionization states of 8-OHdG influence its mutagenic potential?

8-OHdG exhibits pH-dependent tautomerism:

- Neutral pH (7.4): Predominantly exists as a C8-keto tautomer, enabling mispairing with adenine during replication (G→T transversions) .

- Alkaline pH (>10): Forms a dianion, shifting ionization to the N7 position, which may alter base-pairing fidelity .

Key Findings:

- Nuclear Overhauser Effect (NOE) NMR studies confirm protonation at N1 and N7 in physiological conditions, stabilizing mutagenic conformations .

- Infrared spectroscopy (1692 cm⁻¹ band) confirms C8-keto dominance at pH 9.1, critical for in vitro mutagenicity assays .

What are the major challenges in quantifying 8-OHdG, and how can experimental artifacts be minimized?

Challenges:

- Artifactual oxidation: dG oxidizes during sample preparation, inflating 8-OHdG levels.

- Inter-laboratory variability: ELISA results vary by >300% compared to chromatographic methods .

Solutions:

- Protocol standardization:

- Quality control: Include synthetic oligonucleotides with known 8-OHdG/dG ratios as internal standards .

Table 2: Inter-Method Variability in 8-OHdG Quantification

| Method | Accuracy (% of Expected) | CV (%) | Limitations |

|---|---|---|---|

| LC-MS/MS | 95–100 | <10 | High cost, expertise |

| HPLC-EC (coulometric) | 73 | 15 | Matrix interference |

| ELISA | 30–50 | 25–40 | Cross-reactivity |

How does inter-laboratory variability impact the reliability of 8-OHdG measurements in multi-center studies?

The European Standards Committee on Oxidative DNA Damage (ESCODD) identified critical discrepancies:

- HPLC-EC vs. GC-MS: GC-MS overestimates 8-OHdG by 3–5× due to derivatization artifacts .

- ELISA limitations: Antibodies cross-react with urinary metabolites, leading to false highs .

Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.